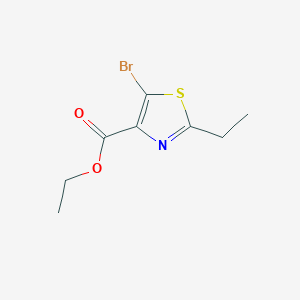

ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHYPMJTWCPVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution: Products include 5-amino-2-ethyl-1,3-thiazole-4-carboxylate or 5-thiol-2-ethyl-1,3-thiazole-4-carboxylate.

Oxidation: Products include sulfoxides or sulfones of the thiazole ring.

Reduction: Products include 5-bromo-2-ethyl-1,3-thiazole-4-methanol.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate is utilized as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural features allow for modifications that enhance efficacy against microbial infections and cancer. Research indicates that derivatives of this compound can act on specific biological targets, such as enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

These results demonstrate the compound's potent antimicrobial properties, making it a promising candidate for further drug development.

Biological Studies

Biochemical Assays

The compound is also used as a probe in biochemical assays to investigate enzyme interactions and inhibition mechanisms. Its ability to selectively bind to certain enzymes allows researchers to study the kinetics of enzyme activity and the effects of inhibitors.

Mechanism of Action

Research has shown that this compound can inhibit peptidoglycan synthesis in bacterial species, leading to cell lysis and death. This mechanism underlines its potential utility in developing new antibiotics targeting resistant strains.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential use in creating materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Research Example

A study focused on incorporating thiazole derivatives into polymer composites demonstrated improved mechanical properties and thermal stability compared to control samples without the thiazole component. This suggests potential applications in coatings and electronic devices.

Industrial Chemistry

Agrochemical Synthesis

The compound is also significant in industrial chemistry, particularly in the synthesis of agrochemicals such as pesticides and herbicides. Its unique structure allows for the creation of compounds with enhanced biological activity against pests.

Case Study: Agrochemical Efficacy

Research has indicated that thiazole derivatives exhibit effective insecticidal properties. This compound was tested against common agricultural pests, showing promising results that warrant further exploration for commercial applications.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and carboxylate groups play a crucial role in binding to the active site of the target molecule, while the thiazole ring provides structural stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Behavior

Biological Activity

Ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, antiprotozoal, and antitumor activities, and provides insights into its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula : CHBrNOS

Molecular Weight : 237.11 g/mol

IUPAC Name : this compound

The compound features a thiazole ring with a bromine atom at the 5-position and an ethyl group at the 2-position. These structural characteristics influence its reactivity and interactions with biological targets.

The biological activity of thiazole derivatives like this compound is largely determined by their chemical structure:

- Target Interaction : These compounds can act as ligands for various receptors, including estrogen receptors, which may mediate their effects in cancer treatment.

- Biochemical Pathways : They can inhibit the synthesis of peptidoglycan in bacterial cell walls, demonstrating potential as antimicrobial agents .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it is effective against a range of bacteria and fungi. The compound's mechanism likely involves disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

Antiprotozoal Activity

Research has shown that this compound possesses antiprotozoal activity, particularly against Trypanosoma species. Its IC values indicate potent effects compared to standard treatments:

| Protozoan Species | IC (µM) |

|---|---|

| Trypanosoma cruzi | 0.37 |

| Leishmania spp. | 0.50 |

This suggests that this compound could be a candidate for further development in treating protozoal infections .

Antitumor Activity

The compound has shown promising results in various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MGC803 (gastric cancer) | 3.15 ± 1.68 |

| HCT116 (colon cancer) | 8.17 ± 1.89 |

The presence of bromine enhances its cytotoxicity compared to other similar compounds. The mechanism appears to involve apoptosis induction through modulation of histone deacetylase (HDAC) activity .

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic efficacy:

- Solubility : Slightly soluble in water but soluble in alcohol and ether.

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

These properties are critical for optimizing dosage forms and delivery methods in clinical settings .

Q & A

Q. What are the common synthetic routes for ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of brominated thiazole derivatives typically involves cyclization reactions using α-bromo carbonyl precursors and thiourea derivatives under basic conditions. For example, analogous compounds like ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate are synthesized via the reaction of ethyl 2-bromoacetate with thiourea, followed by purification via recrystallization . Optimization of reaction parameters (e.g., temperature, solvent polarity, and base strength) can be systematically evaluated using factorial design experiments to identify ideal conditions for yield and purity .

Q. What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., bromine at C5, ethyl at C2) and ester functionality.

- FTIR : For identifying characteristic vibrations (C=O ester stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns for bromine .

- HPLC : To assess purity, particularly for detecting unreacted starting materials or side products .

Q. How can researchers address solubility challenges during experimental workflows?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical for thiazole carboxylates. For aqueous compatibility, micellar solubilization using surfactants (e.g., SDS) or co-solvent systems (water:ethanol) can be explored. Pre-formulation studies using differential scanning calorimetry (DSC) may aid in identifying stable solvent mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in thiazole derivatives?

Regioselectivity in bromination is influenced by electronic and steric factors. The C5 position in thiazoles is typically more electrophilic due to the electron-withdrawing ester group at C4, directing bromination to C5. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to validate experimental observations . Conflicting data in literature may arise from solvent effects or competing halogenation pathways, necessitating kinetic studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Discrepancies in catalytic outcomes (e.g., Suzuki-Miyaura coupling) may stem from variations in:

- Ligand design : Bulky ligands may hinder reactivity at the brominated site.

- Metal choice : Pd(0) vs. Pd(II) precursors affect oxidative addition rates.

Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are critical. Statistical tools like ANOVA can isolate variables contributing to contradictory results .

Q. What strategies are effective for studying the compound’s reactivity in multi-step syntheses of bioactive molecules?

- Protection/deprotection : Temporarily masking the ester group using tert-butyl or benzyl protection to prevent nucleophilic attack during subsequent steps.

- Computational prediction : Tools like Reaxys or BKMS_METABOLIC databases can simulate reaction pathways and byproduct formation .

- In situ monitoring : Techniques like LC-MS or Raman spectroscopy enable real-time tracking of intermediate stability .

Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry research?

- Structure-Activity Relationship (SAR) studies : Modifying the ethyl or bromine substituents to assess impact on target binding (e.g., kinase inhibition).

- Docking simulations : Using crystallographic data of target proteins (e.g., PDB) to predict binding modes.

- Metabolic stability assays : Liver microsome studies to evaluate susceptibility to esterase-mediated hydrolysis .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

Q. How can researchers validate the environmental stability of this compound under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to quantify degradation products.

- Ecotoxicity modeling : Use tools like EPA EPI Suite to predict biodegradation pathways and bioaccumulation potential .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in synthetic protocols for this compound?

- Detailed kinetic profiles : Report time-dependent yields and side-product formation.

- Open-data practices : Share raw NMR/HRMS files in repositories like PubChem or Zenodo.

- Collaborative validation : Cross-lab replication via platforms like the Open Reaction Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.